molecular formula C27H24ClNO4S B281540 4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

Cat. No.: B281540
M. Wt: 494 g/mol
InChI Key: HJVSPNADZQPFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, an ethylphenylsulfonyl group, and a dibenzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts acylation . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Br₂ in the presence of FeBr₃ as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-[(4-ETHYLPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H24ClNO4S

Molecular Weight

494 g/mol

IUPAC Name

4-chloro-N-(4-ethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H24ClNO4S/c1-2-18-7-14-22(15-8-18)34(31,32)29(27(30)19-9-11-20(28)12-10-19)21-13-16-26-24(17-21)23-5-3-4-6-25(23)33-26/h7-17H,2-6H2,1H3

InChI Key

HJVSPNADZQPFKS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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